N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
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Overview
Description
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzylamine moiety substituted with dichlorophenyl and methoxyphenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as diethyl ether, with the presence of a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]ethanediamide
- 4-methoxybenzylamine
- N-methylmethanamine derivatives
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-19-13-5-2-11(3-6-13)9-18-10-12-4-7-14(16)15(17)8-12;/h2-8,18H,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVZPQZFOIZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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